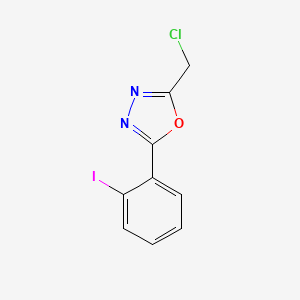
2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
“2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 2-Iodophenyl isothiocyanate are important raw materials and intermediates used in organic synthesis and pharmaceuticals .Applications De Recherche Scientifique
Green Chemistry
- Eco-Friendly Synthesis: Zhu et al. (2015) developed an environmentally friendly method to prepare 2-aryl-1,3,4-oxadiazoles, including compounds similar to 2-(Chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole. Their approach features high yields, simplicity in purification, and uses water as the reaction medium without the need for catalysts, marking a significant advancement in green synthetic methods for these compounds (F.-J. Zhu, Minming Zou, X. Shao, & Zhong Li, 2015).
Antimalarial Research
- Potential Antimalarial Agents: Research by Hutt et al. (1970) explored derivatives of 1,3,4-oxadiazole, such as 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, for antimalarial properties. Although not directly mentioning this compound, this study highlights the potential of related 1,3,4-oxadiazole compounds in treating malaria (M. P. Hutt, E. Elslager, & L. M. Werbel, 1970).
Luminescent Materials
- Optical Properties: A study by Tong (2011) on compounds including 2-chloromethyl-5-aryl-1,3,4-oxadiazole revealed that these compounds emit strong purple fluorescence, suggesting their application in the development of purple luminescent materials (C. Tong, 2011).
Antimicrobial Activity
- Antimicrobial and Hemolytic Activity: Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and assessed their antimicrobial and hemolytic activities. These compounds demonstrated variable antimicrobial efficacy against selected microbes, indicating their potential as antimicrobial agents (Samreen Gul et al., 2017).
Materials Science
- Electron Transport Materials in OLEDs: Emmerling et al. (2012) discussed the use of 2,5-disubstituted-1,3,4-oxadiazoles, including compounds similar to this compound, as electron transport materials in organic light-emitting diodes (OLEDs). This highlights the significance of these compounds in improving the performance of OLEDs (F. Emmerling, Ingo Orgzall, B. Dietzel, B. Schulz, & J. Larrucea, 2012).
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(2-iodophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHZLEIPMOLETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
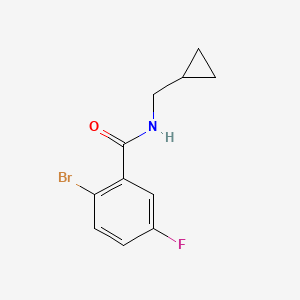
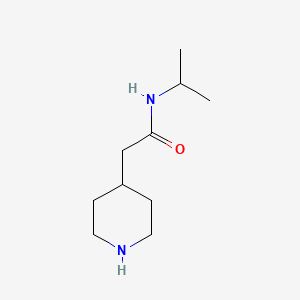

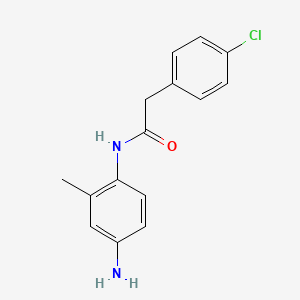
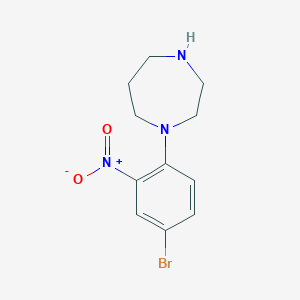
![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
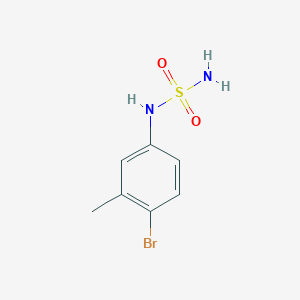
![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)